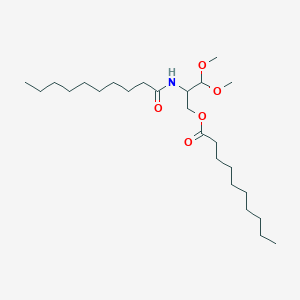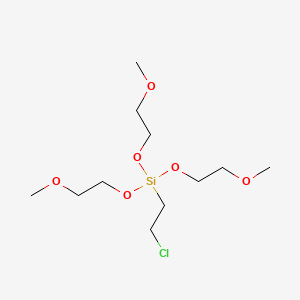
2'-硝基乙酰苯胺
描述
2'-Nitroacetanilide, also known as 2'-Nitroacetanilide, is a useful research compound. Its molecular formula is C8H8N2O3 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
The exact mass of the compound 2'-Nitroacetanilide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1313. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2'-Nitroacetanilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Nitroacetanilide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
硝基芳香族化合物的催化还原
2'-硝基乙酰苯胺,作为一种硝基芳香族化合物,可用于含有铼亚纳米结构的非均相催化剂的催化还原反应 . 该过程尤为重要,因为硝基芳香族化合物是人为来源的关键污染物,其分解引起了广泛关注 . 这些化合物的催化还原反应会生成芳香胺,芳香胺是药物大规模合成中的关键原料 .
2-甲基苯并咪唑的合成
2'-硝基乙酰苯胺可用于在Mg修饰的Cu-Pd/γ-Al2O3上从2-硝基苯胺和乙醇非均相催化合成2-甲基苯并咪唑 . 用Cu-Pd/γ-Al2O3催化剂直接从2-硝基苯胺和乙醇合成苯并咪唑具有原料易得、效率高、工艺简单等优点 .
环境修复
鉴于硝基芳香族化合物是人为来源的关键污染物,2'-硝基乙酰苯胺在环境修复中发挥着重要作用 . 这些化合物具有致癌性、致肿瘤性、毒性、遗传毒性或生殖毒性 ,它们在生态系统的所有领域、各种废物来源中普遍存在,并且具有持久性,对人类和动物的生命构成严重威胁 .
新型催化剂的开发
开发提高硝基芳香族化合物还原效率的新型催化剂引起了广泛关注 . 在此背景下,2'-硝基乙酰苯胺可用于开发这些催化剂 .
精细化工产品的合成
硝基芳香族化合物的催化还原反应会生成芳香胺,芳香胺是精细化工产品 . 因此,2'-硝基乙酰苯胺可用于合成这些精细化工产品 .
药物合成
芳香胺是硝基芳香族化合物催化还原反应的产物,是药物大规模合成中的关键原料 . 因此,2'-硝基乙酰苯胺在药物合成中发挥着重要作用 .
作用机制
Target of Action
The primary target of 2’-Nitroacetanilide is the amino group in aniline . The compound is used in the synthesis of p-nitroaniline, a key intermediate in dye manufacture .
Mode of Action
2’-Nitroacetanilide interacts with its target through a process known as electrophilic aromatic substitution . The nitro group (-NO2) in 2’-Nitroacetanilide acts as an electrophile, attaching to the para position of acetanilide . This is because the -NHCOCH3 group in acetanilide is an electron-releasing group .
Biochemical Pathways
The biochemical pathway involved in the action of 2’-Nitroacetanilide is the nitration of acetanilide . This process involves three steps:
- First, the amino group in aniline is protected by acetylation to form acetanilide .
- Then, nitration occurs to form 2’-Nitroacetanilide .
- Finally, the protecting group is removed to yield p-nitroaniline .
Pharmacokinetics
Its adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by factors such as its molecular weight (18016 g/mol) and its physical state (solid) .
Result of Action
The result of the action of 2’-Nitroacetanilide is the synthesis of p-nitroaniline . This compound is a crucial intermediate in the manufacture of dyes .
Action Environment
The action of 2’-Nitroacetanilide is influenced by environmental factors such as temperature and acidity . For instance, the nitration reaction requires strongly acidic conditions
生化分析
Biochemical Properties
2’-Nitroacetanilide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The compound is known to interact with various enzymes involved in the nitration process, such as nitric oxide synthase. This interaction is crucial for the formation of nitro derivatives, which are essential intermediates in the synthesis of dyes and other organic compounds . Additionally, 2’-Nitroacetanilide can interact with proteins that have nitro group binding sites, influencing their structural and functional properties.
Cellular Effects
The effects of 2’-Nitroacetanilide on cellular processes are multifaceted. The compound has been observed to influence cell signaling pathways, particularly those involving nitric oxide. By modulating the levels of nitric oxide, 2’-Nitroacetanilide can affect gene expression and cellular metabolism. For instance, the compound can induce the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis . Furthermore, 2’-Nitroacetanilide has been shown to affect the activity of enzymes involved in cellular respiration, leading to alterations in energy production and metabolic flux.
Molecular Mechanism
At the molecular level, 2’-Nitroacetanilide exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the nitro group to specific amino acid residues in proteins, leading to changes in their conformation and activity. This binding can result in either the inhibition or activation of enzyme activity, depending on the nature of the interaction . Additionally, 2’-Nitroacetanilide can influence gene expression by modulating the activity of transcription factors that respond to nitro group modifications. These changes in gene expression can have downstream effects on various cellular processes, including cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Nitroacetanilide have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, with a melting point of 90-93°C . Over extended periods, 2’-Nitroacetanilide can undergo degradation, leading to the formation of by-products that may have different biochemical properties. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of its impact on gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2’-Nitroacetanilide vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, primarily influencing cellular signaling pathways and gene expression. At higher doses, 2’-Nitroacetanilide can induce toxic effects, including oxidative stress and cellular damage . These adverse effects are often dose-dependent, with higher doses leading to more pronounced cellular and tissue damage. Animal studies have also identified threshold doses beyond which the compound’s toxic effects become significant, necessitating careful dosage control in experimental settings.
Metabolic Pathways
2’-Nitroacetanilide is involved in several metabolic pathways, primarily those related to the nitration of aromatic compounds. The compound interacts with enzymes such as nitric oxide synthase and cytochrome P450, which facilitate its conversion into various metabolites . These metabolic pathways are crucial for the detoxification and elimination of 2’-Nitroacetanilide from the body. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes involved in cellular respiration and energy production.
Transport and Distribution
Within cells and tissues, 2’-Nitroacetanilide is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, 2’-Nitroacetanilide can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific binding sites.
Subcellular Localization
The subcellular localization of 2’-Nitroacetanilide is a key determinant of its activity and function. The compound is known to localize in the cytoplasm and mitochondria, where it interacts with various biomolecules . This localization is facilitated by targeting signals and post-translational modifications that direct 2’-Nitroacetanilide to specific cellular compartments. The presence of the compound in these compartments can influence its interactions with enzymes and proteins, thereby modulating its biochemical effects.
属性
IUPAC Name |
N-(2-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-6(11)9-7-4-2-3-5-8(7)10(12)13/h2-5H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNFNRVLMKHKIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060282 | |
| Record name | Acetamide, N-(2-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552-32-9 | |
| Record name | N-(2-Nitrophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Nitroacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Nitroacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1313 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(2-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-(2-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-nitroacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-NITROACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4KJC83992 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-Hydroxyphenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B1216559.png)




![1-(2-Chloro-6-fluoro-phenyl)-1,3-dihydrooxazolo[3,4-a]benzimidazole](/img/structure/B1216571.png)








